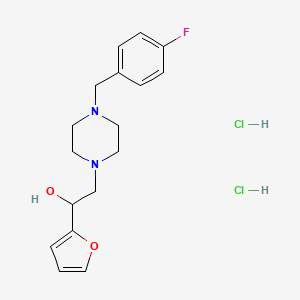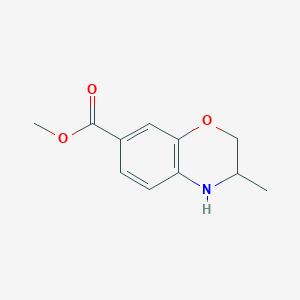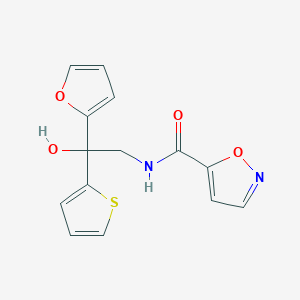![molecular formula C21H21N5O4S B2835652 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide CAS No. 1021082-45-0](/img/structure/B2835652.png)
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,2,4-triazolo[4,3-b]pyridazine moiety is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives often involves the reaction of appropriate precursors in the presence of a catalyst . For example, one efficient route for the synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazine derivatives are diverse and depend on the specific substituents present on the molecule. For example, aromatic nucleophilic substitution reactions have been used to synthesize new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary depending on the specific substituents present on the molecule. Information on these properties can often be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Anti-Asthmatic and Respiratory Disease Treatment
Studies on condensed-azole derivatives, including similar structures to the mentioned compound, have shown promising results in the treatment of asthma and other respiratory diseases. For example, a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these compounds, some exhibited excellent anti-asthmatic activity, suggesting potential value in asthma treatment and highlighting the importance of structure-activity relationships in this compound class (Kuwahara et al., 1997).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives has been explored, with some derivatives displaying good to moderate antimicrobial activities against various microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents, given their structural features and ability to be modified for enhanced activity (Bektaş et al., 2007).
Anticancer Properties
Research into novel pyrido and thiazolo triazoloquinazolines and pyridines has shown that these compounds, through their synthesis and structural modifications, can be screened for antimicrobial activity. Their development underscores the potential for compounds with similar structures to be applied in cancer research, particularly in the search for new anticancer agents (El‐Kazak & Ibrahim, 2013).
Herbicidal Applications
Compounds within the same chemical family have been studied for their herbicidal activity, showing effectiveness against a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for managing weed growth, thereby improving crop yield and agricultural productivity (Moran, 2003).
Mécanisme D'action
The mechanism of action of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific compound and its biological target. In general, these compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-5-3-8-18(13-15)31(27,28)22-11-12-30-20-10-9-19-23-24-21(26(19)25-20)16-6-4-7-17(14-16)29-2/h3-10,13-14,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRWHNFVVYITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea](/img/structure/B2835570.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)






![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835590.png)